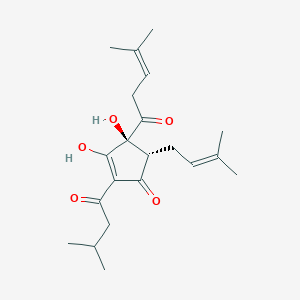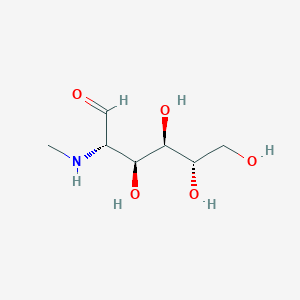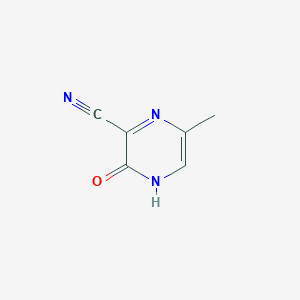![molecular formula C10H9N3O3 B12851479 Ethyl 7-oxo-7,8-dihydropyrido[2,3-c]pyridazine-6-carboxylate](/img/structure/B12851479.png)
Ethyl 7-oxo-7,8-dihydropyrido[2,3-c]pyridazine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-oxo-7,8-dihydropyrido[2,3-c]pyridazine-6-carboxylate is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by its fused ring structure, which includes both pyridine and pyridazine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-oxo-7,8-dihydropyrido[2,3-c]pyridazine-6-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired product . The reaction conditions often include heating under reflux with solvents such as ethanol or xylene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets stringent quality standards.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 7-oxo-7,8-dihydropyrido[2,3-c]pyridazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different chemical and biological properties .
Aplicaciones Científicas De Investigación
Ethyl 7-oxo-7,8-dihydropyrido[2,3-c]pyridazine-6-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of Ethyl 7-oxo-7,8-dihydropyrido[2,3-c]pyridazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases or cyclin-dependent kinases, which are involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Pyrido[2,3-d]pyrimidin-7(8H)-ones: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Pyridopyrimidines: Another class of heterocyclic compounds with similar structural features and applications.
Uniqueness: Ethyl 7-oxo-7,8-dihydropyrido[2,3-c]pyridazine-6-carboxylate is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential for diverse applications make it a valuable compound in scientific research and industry .
Propiedades
Fórmula molecular |
C10H9N3O3 |
|---|---|
Peso molecular |
219.20 g/mol |
Nombre IUPAC |
ethyl 7-oxo-8H-pyrido[2,3-c]pyridazine-6-carboxylate |
InChI |
InChI=1S/C10H9N3O3/c1-2-16-10(15)7-5-6-3-4-11-13-8(6)12-9(7)14/h3-5H,2H2,1H3,(H,12,13,14) |
Clave InChI |
MUASFOVOCQDKHB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(NC1=O)N=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















